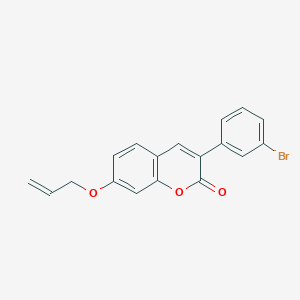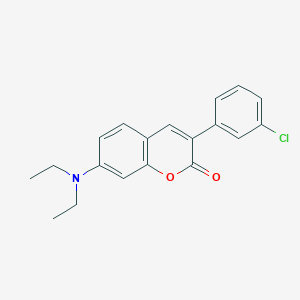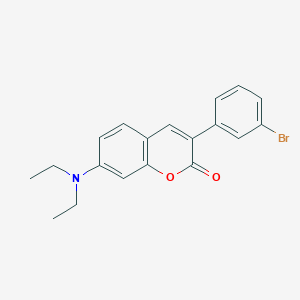
Methyl 5-(Methylthio)nicotinate
Overview
Description
“Methyl 5-(Methylthio)nicotinate” is a chemical compound that is related to Methyl nicotinate, which is a methyl ester of niacin . Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Synthesis Analysis
Methyl nicotinate can be prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid . The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate . The product is then purified by column chromatography .Molecular Structure Analysis
Methyl 5-(Methylthio)nicotinate contains a total of 24 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 sulfide, and 1 Pyridine . It contains a total of 24 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of Methyl 5-(Methylthio)nicotinate is 183.23 . It is recommended to be stored at room temperature .Scientific Research Applications
1. Synthesis and Chemical Modification
Methyl 5-(Methylthio)nicotinate, a derivative of nicotinic acid, has been studied in various chemical syntheses and modifications. For instance, the preparation of Methyl nicotinate-5-2H from 5-bromonicotinic acid involved palladium-catalyzed deuterolysis, yielding deuterium-labeled nicotinic acid with high efficiency (Clark, 1976). Additionally, the development of a safe and economical synthesis process for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, highlights the compound's potential in pharmaceutical chemistry (Mulder et al., 2013).
2. Biological and Pharmacological Investigations
In biological and pharmacological research, studies have focused on various aspects of methyl 5-(Methylthio)nicotinate and related compounds. For example, the synthesis and antinociceptive activity of methyl nicotinate, a methyl ester of nicotinic acid, have been investigated, revealing its effectiveness in peripheral and central antinociceptive activity (Erharuyi et al., 2015). Additionally, the inhibition of nuclear NAD nucleosidase and poly ADP-ribose polymerase activity by nicotinamide and its derivatives, including 5'-methyl nicotinamide, has been explored, indicating their potential in biochemical pathways (Clark et al., 1971).
3. Diagnostic and Therapeutic Applications
Methyl nicotinate and its derivatives have been explored for their potential in diagnostic and therapeutic applications. A notable example is the use of methyl nicotinate as a biomarker for tuberculosis, detected voltammetrically on a cobalt nanoparticle-dispersed reduced graphene oxide-based carbon film in blood (Bairagi et al., 2019). This demonstrates the compound's utility in medical diagnostics.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-(Methylthio)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
Methyl nicotinate, and by extension Methyl 5-(Methylthio)nicotinate, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
Methyl nicotinate, a related compound, is known to affect the peripheral vasodilation pathway .
Pharmacokinetics
Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator following topical administration . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Methyl nicotinate, a related compound, is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that Methyl 5-(Methylthio)nicotinate may have similar effects.
Action Environment
It is known that the release of similar substances can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .
properties
IUPAC Name |
methyl 5-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-7(12-2)5-9-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPMUHKVUPWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(Methylthio)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















